Product packaging for UNC0006(Cat. No.:CAS No. 1354030-14-0)

UNC0006

Cat. No.: B611567
CAS No.: 1354030-14-0
M. Wt: 462.415
InChI Key: NGCKUAWDNUFNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC0006 is a functionally selective, β-arrestin-biased agonist for the dopamine D2 receptor (D2R), discovered through a diversity-oriented modification of the atypical antipsychotic aripiprazole scaffold . This compound serves as a valuable chemical probe for elucidating G protein-coupled receptor (GPCR) signaling pathways critical for antipsychotic efficacy and side-effect profiles . Its unique pharmacological profile makes it an essential tool for neuroscientists studying conditions like schizophrenia, bipolar disorder, and Parkinson's disease. This compound acts as a potent partial agonist for D2R-mediated β-arrestin-2 recruitment (EC₅₀ = 3.2 nM) while simultaneously functioning as an antagonist of the Gi protein-mediated inhibition of cAMP production . This biased signaling towards the β-arrestin pathway over canonical G-protein pathways is a key differentiator. In vivo studies suggest that β-arrestin signaling contributes significantly to antipsychotic efficacy and may protect against motoric side effects often associated with typical antipsychotic drugs . Research indicates that the antipsychotic-like activity of similar biased ligands is abolished in β-arrestin-2 knockout mice, underscoring the importance of this pathway for the compound's mechanism of action . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1354030-14-0

Molecular Formula

C24H29Cl2N3O2

Molecular Weight

462.415

IUPAC Name

7-{4-[4-(2,3-dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one

InChI

InChI=1S/C24H29Cl2N3O2/c25-20-5-3-6-22(24(20)26)29-13-4-12-28(14-15-29)11-1-2-16-31-19-9-7-18-8-10-23(30)27-21(18)17-19/h3,5-7,9,17H,1-2,4,8,10-16H2,(H,27,30)

InChI Key

NGCKUAWDNUFNBB-UHFFFAOYSA-N

SMILES

O=C1NC2=C(C=CC(OCCCCN3CCN(C4=CC=CC(Cl)=C4Cl)CCC3)=C2)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UNC0006, UNC-0006, UNC 0006

Origin of Product

United States

Molecular Pharmacology and Mechanism of Action of Unc0006

Differential Intracellular Signaling Profiles at the Dopamine (B1211576) D2 Receptor

Comparative Analysis of Efficacy and Potency with Reference D2R Ligands (e.g., Aripiprazole (B633), Quinpirole (B1680403), Haloperidol)

Comparative studies have evaluated the activity of UNC0006 alongside established D2R ligands like aripiprazole, quinpirole, and haloperidol (B65202) in various assays. In D2-mediated β-arrestin-2 recruitment assays, such as the Tango assay and BRET-based assays, this compound demonstrates potent partial agonist activity. nih.govresearchgate.netresearchgate.netpnas.orgpnas.org Its potency (EC50) in these assays is similar to that of aripiprazole, though its maximal efficacy (Emax) can be slightly lower depending on the specific assay platform and cellular context, including the expression levels of GRK2 and β-arrestin-2. nih.govresearchgate.netpnas.orgpnas.org For instance, in the D2-mediated β-arrestin-2 translocation Tango assay, this compound showed an EC50 of 1.2 nM and an Emax of 47%, compared to aripiprazole's EC50 of 2.4 nM and Emax of 73%, and quinpirole's Emax of 100%. researchgate.netresearchgate.netpnas.org Haloperidol, a typical antipsychotic, typically shows no agonist activity in these β-arrestin recruitment assays. nih.govresearchgate.net

In contrast to its β-arrestin-activating properties, this compound does not activate the Gi-mediated signaling pathway, as measured by isoproterenol-stimulated cAMP production assays. nih.govresearchgate.netresearchgate.netpnas.org This is a significant difference compared to aripiprazole, which acts as a partial agonist in this pathway (EC50 = 38 nM, Emax = 51%), and quinpirole, a full agonist (EC50 = 3.2 nM, Emax = 100%). nih.govresearchgate.netresearchgate.netpnas.org Haloperidol functions as an antagonist in this assay. nih.govresearchgate.net

Affinity studies indicate that this compound possesses high affinity for the D2R, comparable to aripiprazole. pnas.org

The functional selectivity of this compound is evident in its in vivo effects. While haloperidol induces significant catalepsy in wild-type mice, this compound does not. nih.gov However, in β-arrestin-2 knockout mice, this compound does induce catalepsy, suggesting that β-arrestin signaling is protective against these motoric side effects. nih.gov This contrasts with aripiprazole, which does not induce catalepsy in either wild-type or β-arrestin-2 knockout mice, likely due to its activation of both Gi-coupled and β-arrestin-mediated pathways. nih.gov

The following table summarizes the comparative functional activity of this compound, Aripiprazole, Quinpirole, and Haloperidol in key D2R signaling assays:

Compoundβ-Arrestin-2 Recruitment (Tango Assay) EC50 (nM)β-Arrestin-2 Recruitment (Tango Assay) Emax (%)Gi-coupled cAMP Production Emax (%)
This compound1.2 researchgate.netresearchgate.netpnas.org47 ± 1 researchgate.netresearchgate.netpnas.orgInactive nih.govresearchgate.netresearchgate.netpnas.org
Aripiprazole2.4 researchgate.netresearchgate.netpnas.org73 ± 1 researchgate.netresearchgate.netpnas.org51 ± 5 nih.govresearchgate.netresearchgate.netpnas.org
Quinpirole2.0 researchgate.netresearchgate.net100 ± 2 researchgate.netresearchgate.net100 ± 3 nih.govresearchgate.netresearchgate.netpnas.org
HaloperidolNo agonist activity nih.govresearchgate.netNo agonist activity nih.govresearchgate.netAntagonist nih.govresearchgate.net

Note: Efficacy values are relative to the maximal response of quinpirole, defined as 100%. Data are representative of multiple independent experiments.

Regulation of Downstream Signaling Cascades

The β-arrestin bias of this compound leads to distinct effects on downstream signaling cascades compared to unbiased or G protein-biased ligands.

The β-arrestin-biased activity of this compound and similar compounds is influenced by the expression levels of GRK2. pnas.org In cellular systems overexpressing GRK2, these compounds act as β-arrestin agonists, while in cells with low GRK2 expression, they may function as antagonists. GRK2 is involved in phosphorylating the D2 receptor, which is a crucial step for β-arrestin recruitment. pnas.orgnih.gov Studies suggest that GRK2 phosphorylation of specific residues in the D2R is required for β-arrestin recruitment and subsequent signaling. nih.gov The ubiquitination of GRK2, selectively triggered by the D2R β-arrestin signaling pathway, is necessary for GRK2 membrane translocation and its interaction with D2R. researchgate.net

D2 receptors can activate ERK through both G protein-dependent and β-arrestin-dependent pathways. nordicbiosite.comnih.govresearchgate.net G protein-mediated ERK activation is typically transient, while β-arrestin-dependent ERK signaling is more sustained and localized to clathrin-coated structures and endosomes. nih.govnih.gov this compound, being β-arrestin-biased, primarily modulates ERK phosphorylation via the β-arrestin pathway. pnas.org In ERK phosphorylation reporter assays designed to detect sustained β-arrestin-mediated ERK activation, this compound acts as a potent partial agonist. researchgate.netpnas.org Its potency and efficacy in this assay are similar to aripiprazole. researchgate.netpnas.org However, in assays measuring the rapid phase of G protein-mediated ERK phosphorylation, this compound shows minimal activity, in contrast to aripiprazole which is a potent partial agonist. pnas.orgpnas.org This further supports the β-arrestin-biased profile of this compound. Coexpression of β-arrestin-2 and GRK2 significantly enhances the efficacy of this compound in promoting this signaling. pnas.orgpnas.org

The canonical signaling pathway downstream of D2R activation involves the inhibition of adenylyl cyclase (AC), leading to decreased production of cyclic AMP (cAMP), and consequently reduced activity of protein kinase A (PKA). juniperpublishers.comresearchgate.netpnas.orgmedchemexpress.comresearchgate.netmdpi.comidrblab.net As a neutral antagonist of Gi-mediated cAMP production, this compound does not activate this pathway. patsnap.commedkoo.comnordicbiosite.comresearchgate.netacs.orgnih.govresearchgate.net This is a key characteristic of its β-arrestin bias, distinguishing it from unbiased agonists or partial agonists that would typically inhibit AC activity and reduce cAMP levels. nih.govresearchgate.netresearchgate.netpnas.org

Agonist-induced D2R activation can lead to receptor internalization, a process often mediated by β-arrestin recruitment. nih.govresearchgate.netpnas.orgpnas.orgresearchgate.net Studies examining D2R internalization in response to this compound treatment have shown that, similar to aripiprazole, this compound does not induce statistically significant receptor internalization at tested concentrations (e.g., 1 μM for 1 hour) in HEK293 cells coexpressing GRK2 and β-arrestin-2. nih.govresearchgate.netpnas.org This is in contrast to the full agonist quinpirole, which significantly increases receptor internalization. nih.govresearchgate.netpnas.orgpnas.org Haloperidol, as an antagonist, also does not cause internalization. nih.govpnas.org The reduced internalization observed with this compound, despite its β-arrestin recruitment activity, is considered potentially beneficial as it might help prevent issues like tachyphylaxis and receptor down-regulation. biorxiv.org

Cellular and Preclinical Research Applications of Unc0006

In Vitro Cellular Assay Systems for Functional Characterization

In vitro cellular assays are fundamental tools for characterizing the pharmacological profile of compounds like UNC0006. These systems allow for controlled study of compound interactions with target receptors and downstream signaling pathways.

Application of Heterologous Cell Lines (e.g., HEK293T Cells) for D2R Expression

Heterologous cell lines, such as Human Embryonic Kidney 293T (HEK293T) cells, are widely used to express the dopamine (B1211576) D2 receptor for in vitro studies of this compound. pnas.orgnih.govresearchgate.netresearchgate.netmdpi.com These cells, which typically have low endogenous levels of the target receptor, can be transfected to express significant amounts of the D2R, providing a controlled environment to study the compound's effects specifically on this receptor. pnas.org Studies have demonstrated that the observed effects of this compound in D2R-expressing HEK293T cells are due solely to signaling through the D2 receptors. pnas.org The activity of β-arrestin-biased compounds like this compound in these cells can be dependent on the expression level of G protein-coupled receptor kinase 2 (GRK2). mdpi.com In HEK293T cells overexpressing GRK2, these compounds can act as β-arrestin agonists. mdpi.com

Quantitative Assessment of β-Arrestin-2 Translocation

A key aspect of characterizing β-arrestin-biased ligands like this compound is the quantitative assessment of β-arrestin-2 translocation. This process involves the movement of β-arrestin-2 from the cytoplasm to the activated receptor at the plasma membrane. nih.gov Several assay platforms are utilized for this purpose.

The Tango assay is a highly sensitive platform used to measure β-arrestin-2 recruitment to D2 receptors. nih.govresearchgate.netnih.gov This assay utilizes a reporter system that is activated upon β-arrestin-2 translocation to the receptor, leading to a quantifiable signal. nih.govresearchgate.net In D2-mediated β-arrestin-2 translocation Tango assays, this compound has been shown to be a potent partial agonist for β-arrestin-2 recruitment to D2 receptors. nih.govresearchgate.net Its potency in this assay is similar to that of aripiprazole (B633). nih.govresearchgate.net

The following table summarizes representative data for this compound and comparator compounds in the D2-mediated β-arrestin-2 translocation Tango assay:

CompoundEC₅₀ (nM)Emax (%)
This compound1.247
Aripiprazole2.473
Quinpirole (B1680403)2.0100
Haloperidol (B65202)-No agonist activity

*Data are representative and may vary between experiments. researchgate.net

The DiscoveRx assay is another orthologous approach used to confirm findings from the Tango assay regarding β-arrestin-2 translocation. nih.govresearchgate.net This method utilizes a β-galactosidase fragment complementation technology to monitor the interaction between β-arrestin and GPCRs. nih.govresearchgate.net this compound has been evaluated in the D2-mediated β-arrestin-2 recruitment DiscoveRx assay, demonstrating potent activation of β-arrestin-2 translocation. nih.govresearchgate.net

Representative data from the D2-mediated β-arrestin-2 translocation DiscoveRx assay (20 h stimulation) include:

CompoundEC₅₀ (nM)Emax (%)
This compound3.225
Aripiprazole3.451
Quinpirole56100

*Data are representative and may vary between experiments. researchgate.net

Bioluminescence Resonance Energy Transfer (BRET)-based assays are employed to assess protein-protein interactions, including the recruitment of β-arrestin-2 to D2 receptors. nih.govresearchgate.netresearchgate.netnih.govnih.govnih.govacs.org These assays measure the energy transfer between a bioluminescent donor fused to one protein (e.g., D2R) and a fluorescent acceptor fused to another protein (e.g., β-arrestin-2) when they are in close proximity. acs.org this compound has been tested in D2-mediated BRET-based β-arrestin-2 recruitment assays, typically using HEK293 cells expressing GRK2. nih.govresearchgate.netresearchgate.net In these assays, this compound displayed partial agonist activity for β-arrestin-2 recruitment to D2 receptors. nih.govresearchgate.netresearchgate.net The activity of compounds like this compound to recruit β-arrestin-2 in this BRET-based assay is sensitive to the expression of GRK2, requiring its coexpression to induce detectable BRET signals. nih.govresearchgate.net

Representative data from a D2-mediated BRET-based β-arrestin-2 recruitment assay using HEK293 cells expressing GRK2:

CompoundEC₅₀ (nM)Emax (%)
This compound1725
Aripiprazole14547
Quinpirole--

*Data are representative and may vary between experiments. researchgate.netresearchgate.net

DiscoveRx Assay Methodology

Measurement of Gi-Coupled Signaling Inhibition via cAMP Biosensor Assays

D2 receptors are known to couple to Gi proteins, which typically leads to the inhibition of adenylyl cyclase activity and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. pnas.orgnih.govwikipedia.org cAMP biosensor assays are used to measure this Gi-coupled signaling pathway. pnas.orgresearchgate.netresearchgate.netnih.gov These assays often involve stimulating cells with an agent that increases cAMP production (e.g., isoproterenol) and then measuring the ability of the test compound to inhibit this increase via D2R activation. pnas.orgresearchgate.netresearchgate.netnih.gov this compound has been evaluated in D2-mediated Gi-coupled isoproterenol-stimulated cAMP production assays using HEK293T cells expressing the dopamine D2 receptor and a cAMP biosensor. pnas.orgresearchgate.netresearchgate.net In contrast to compounds like aripiprazole and quinpirole, this compound did not activate this Gi-mediated signaling pathway, indicating it acts as an antagonist or is inactive at this pathway. pnas.orgacs.orgresearchgate.netresearchgate.net

Representative data from a D2-mediated Gi-coupled isoproterenol-stimulated cAMP production assay using HEK293T cells:

CompoundEC₅₀ (nM)Emax (%)
This compound-Did not activate
Aripiprazole3851
Quinpirole3.2100

*Data are representative and may vary between experiments. pnas.orgresearchgate.netresearchgate.net

These in vitro studies collectively demonstrate that this compound functions as a β-arrestin-biased D2R ligand, acting as a partial agonist for β-arrestin-2 recruitment while showing no appreciable agonism via the canonical Gi-dependent pathway. pnas.orgnih.gov

Preclinical In Vivo Investigations in Animal Models

Utility of this compound as a Chemical Probe for D2R Signaling Studies in Rodents

This compound serves as a valuable chemical probe for investigating the complexities of D2R signaling in rodent models. patsnap.comresearchgate.netnih.govacs.orgresearchgate.net Its distinct β-arrestin bias allows researchers to dissect the roles of β-arrestin-mediated signaling independently of Gi-coupled pathways in vivo. patsnap.comresearchgate.netnih.govacs.orgresearchgate.net Studies utilizing this compound in rodents have demonstrated its ability to produce antipsychotic-like effects, and importantly, these effects have been shown to be dependent on β-arrestin-2. patsnap.comresearchgate.netnih.govnih.gov For instance, the efficacy of UNC9975, a compound with similar β-arrestin bias to this compound, was abolished in β-arrestin-2 knockout mice, underscoring the critical role of this signaling pathway in mediating the behavioral effects of these biased ligands. patsnap.comresearchgate.netnih.govnih.gov Furthermore, studies comparing the effects of this compound and other biased ligands in wild-type versus β-arrestin-2 knockout mice have provided evidence that β-arrestin signaling may protect against motoric side effects like catalepsy, which are often associated with typical D2R antagonists. patsnap.comresearchgate.netnih.govnih.gov This highlights this compound's utility in differentiating the in vivo consequences of biased D2R signaling.

Analysis of Behavioral Phenotypes in Preclinical Models of Neuropsychiatric Disorders

Preclinical animal models are widely used to study the behavioral aspects of neuropsychiatric disorders and evaluate the potential efficacy of novel therapeutic compounds. wellbeingintlstudiesrepository.orgexlibrisgroup.comnih.govnih.gov this compound has been investigated in several such models, primarily those relevant to schizophrenia, owing to its antipsychotic-like properties. patsnap.comnordicbiosite.comnih.gov

Attenuation of Amphetamine- or PCP-Induced Hyperlocomotion

Amphetamine- and phencyclidine (PCP)-induced hyperlocomotion are established behavioral models used to assess antipsychotic-like activity in rodents. patsnap.comresearchgate.netpnas.orgnih.govrsc.orgwikipedia.org These models are based on the observation that psychostimulants and NMDA receptor antagonists can induce hyperactivity that is reversed by antipsychotic drugs. wikipedia.org this compound, along with other β-arrestin-biased D2R ligands like UNC9975 and UNC9994, has been shown to suppress amphetamine- or PCP-induced hyperlocomotion in mice. patsnap.comresearchgate.netpnas.orgnih.govrsc.org This effect is comparable to that observed with atypical antipsychotics like aripiprazole. patsnap.compnas.orgnih.gov Crucially, the ability of these biased ligands to attenuate hyperlocomotion is dependent on the presence of β-arrestin-2, as demonstrated by the abolished efficacy in β-arrestin-2 knockout mice. patsnap.comresearchgate.netnih.govnih.gov

CompoundModelKey FindingReference
UNC9975Amphetamine-induced hyperlocomotionInhibited hyperlocomotion (ED50 = 0.38 mg/kg) pnas.orgnih.gov
AripiprazoleAmphetamine-induced hyperlocomotionInhibited hyperlocomotion (ED50 = 0.36 mg/kg) pnas.orgnih.gov
UNC9975PCP-induced hyperlocomotionPotently inhibited hyperlocomotion pnas.orgnih.gov
UNC9994PCP-induced hyperlocomotionMarkedly inhibited hyperlocomotion researchgate.netpnas.orgmedchemexpress.com
UNC9975PCP-induced hyperlocomotion in β-arrestin-2 KO miceAntipsychotic-like activity significantly attenuated pnas.orgnih.gov
UNC9994PCP-induced hyperlocomotion in β-arrestin-2 KO miceAntipsychotic-like activity completely abolished researchgate.netnih.govpnas.org
Effects in Hypoglutamatergic Mouse Models (e.g., Grin1 Knockdown)

Hypoglutamatergic models, such as those involving knockdown of the Grin1 gene (which encodes the GluN1 subunit of the NMDA receptor), are used to model aspects of neuropsychiatric disorders like schizophrenia. deciphergenomics.orgnih.govnih.gov NMDA receptor hypofunction is implicated in the pathophysiology of schizophrenia. This compound has been studied in Grin1 knockdown mice and has demonstrated the ability to reduce hyperactivity and improve cognitive deficits in this model. These findings further support the potential of this compound as a compound with antipsychotic-like efficacy in preclinical settings relevant to disorders involving glutamatergic dysfunction.

Genetic Validation of β-Arrestin-2 Pathway Involvement

Preclinical research into the chemical compound this compound, a β-arrestin-biased ligand for the dopamine D2 receptor (D2R), has extensively utilized genetic models, particularly β-arrestin-2 knockout mice, to elucidate the specific signaling pathways through which it exerts its effects. This compound is characterized by its ability to act as a partial agonist for D2R/β-arrestin-2 interactions while simultaneously functioning as an antagonist of Gi-regulated cAMP production. mims.comuni.luresearchgate.netmedchemexpress.commedchemexpress.comfishersci.ca These studies in genetically modified organisms have been crucial in validating the in vivo relevance of β-arrestin-2-mediated signaling in the context of this compound pharmacology. mims.comuni.lunih.gov

Studies in β-Arrestin-2 Knockout Mice to Ascertain Signaling Dependence

Studies employing β-arrestin-2 knockout mice have provided direct evidence for the dependence of certain in vivo effects of this compound on the presence of functional β-arrestin-2. One key area of investigation has been the assessment of motoric side effects, such as catalepsy, which are commonly associated with typical antipsychotic drugs that primarily target Gi-coupled signaling pathways. mims.comuni.lu

In studies comparing the effects of this compound in wild-type mice versus β-arrestin-2 knockout littermates, a notable difference in catalepsy induction was observed. When administered at a dose of 5.0 mg/kg, this compound did not induce significant catalepsy in wild-type mice. mims.comuni.lu This finding is in contrast to the effects of typical antipsychotics like haloperidol, which induced significant catalepsy in wild-type mice at a dose of 2.0 mg/kg. mims.comuni.lu

However, in β-arrestin-2 knockout mice, the administration of 5.0 mg/kg this compound resulted in the significant induction of catalepsy, particularly when assessed 60 minutes after treatment using the inclined screen test, which measures the latency to move. mims.comuni.lunih.gov This stark difference in response between wild-type and knockout animals highlights a critical role for β-arrestin-2 in modulating the motoric effects of this compound.

The data from these studies can be summarized as follows:

Treatment (5.0 mg/kg unless specified)GenotypeCatalepsy (e.g., Latency to Move)Significance vs. Vehicle (Wild-Type)Significance vs. Vehicle (KO)
VehicleWild-TypeLow--
Vehicleβ-Arrestin-2 KOLow--
This compoundWild-TypeLowNot significantN/A
This compoundβ-Arrestin-2 KOHighN/ASignificant mims.comuni.lunih.gov
Haloperidol (2.0 mg/kg)Wild-TypeHighSignificant mims.comuni.luN/A
Haloperidol (2.0 mg/kg)β-Arrestin-2 KOHighN/ASignificant mims.comuni.lu
AripiprazoleWild-TypeLowNot significant mims.comuni.luN/A
Aripiprazoleβ-Arrestin-2 KOLowN/ANot significant mims.comuni.lu

Note: Catalepsy measured using the inclined screen test, assessing latency to move at 60 minutes post-treatment. mims.comuni.lu

These findings demonstrate that the motoric response to this compound is dependent on the presence of β-arrestin-2, strongly suggesting that β-arrestin-2-mediated signaling pathways are involved in counteracting the catalectic effects that might otherwise be observed.

Implications for Differential Behavioral Profiles in Mutant Strains

The differential behavioral profiles observed in β-arrestin-2 knockout mice treated with this compound have significant implications for understanding the role of β-arrestin-2 signaling in mediating the in vivo effects of biased D2R ligands. The induction of catalepsy by this compound in β-arrestin-2 deficient mice, but not in wild-type mice, suggests that β-arrestin-2 recruitment and subsequent signaling are protective against these motoric side effects. mims.comuni.lumedchemexpress.comnih.gov This indicates that the β-arrestin-2 pathway plays a crucial role in shaping the behavioral outcome of D2R activation by ligands like this compound.

Advanced Methodologies and Future Research Directions

Development and Application of Contemporary Target Engagement Assays

Target engagement assays are fundamental tools in drug discovery and chemical probe development, providing quantitative data on compound binding to its target protein within living cells discoverx.comnews-medical.netpromega.comnih.gov. These assays confirm cellular penetration and compound-target interaction, enabling the assessment of compound efficacy and validation of its mode of action discoverx.comyoutube.com.

Live-Cell Compound-Target Binding Technologies (e.g., NanoBRET™ Target Engagement)

Live-cell compound-target binding technologies, such as the NanoBRET™ Target Engagement assay platform, are widely used to quantify target occupancy, compound affinity, residence duration, and permeability in real-time within live cells news-medical.netpromega.compromega.com. The NanoBRET™ assay utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase fused to the target protein and a cell-permeable fluorescent tracer that binds to the target protein news-medical.netpromega.com. This technology allows for the assessment of compound binding to various target classes, including GPCRs like the D2R news-medical.netpromega.com. The assay measures the energy transfer that occurs when a compound displaces the tracer from the target, providing a direct measure of compound-target engagement in a biologically relevant context promega.compromega.com. Advantages include the ability to measure binding in intact cells, assess intracellular compound availability (as a proxy for permeability), and determine compound residence time promega.compromega.com.br. The platform is amenable to high-throughput screening and can be adapted for various target proteins news-medical.netpromega.comnih.govnih.gov.

Cell-Based Target Engagement Platforms for In-Cell Compound-Target Interaction

Various cell-based target engagement platforms are employed to assess compound-target interaction within the native cellular environment discoverx.comyoutube.comnih.gov. These assays confirm that a compound enters the cell and binds to its intended protein target, which is critical for validating hits from biochemical screens and understanding cellular potency discoverx.comyoutube.com. Unlike in vitro methods that use isolated proteins, cell-based assays account for cellular factors such as membrane permeability, intracellular distribution, and the presence of interacting proteins youtube.comnih.govresearchgate.net. Examples of such platforms include those based on protein thermal stability shifts upon ligand binding, such as the Cellular Thermal Shift Assay (CETSA), which can be adapted for high-throughput screening researchgate.netnih.gov. Other approaches, like the InCELL platforms, utilize enzyme fragment complementation technology to measure compound binding in live cells discoverx.com. These methods are valuable for screening inhibitors, ranking compounds, and confirming target engagement for diverse protein targets discoverx.comyoutube.comnih.gov.

Kinetic and Thermodynamic Binding Parameter Determination in Live Cells

Determining the kinetic and thermodynamic parameters of compound-target binding in live cells provides deeper insights into the molecular interactions governing binding affinity and duration nih.govtainstruments.commdpi.comresearchgate.net. Kinetic parameters, such as the association rate (kon) and dissociation rate (koff), influence the compound's residence time on the target, which can be a critical determinant of efficacy, particularly for GPCRs tainstruments.comresearchgate.net. Thermodynamic parameters, including enthalpy (ΔH) and entropy (ΔS) changes upon binding, provide information about the driving forces behind the interaction tainstruments.commdpi.comresearchgate.net. While traditional methods like isothermal titration calorimetry (ITC) are powerful for thermodynamic analysis of isolated proteins, live-cell techniques, including advanced BRET-based assays and label-free methods like Surface Plasmon Resonance (SPR) adapted for cellular contexts, are being developed to measure these parameters in a more physiologically relevant setting nih.govtainstruments.comresearchgate.netplbd.org. Understanding these parameters for UNC0006 binding to D2R in live cells is crucial for optimizing its pharmacological profile.

Comprehensive Elucidation of Complex D2R Signaling Networks

The D2R, like other GPCRs, signals through intricate networks involving both G protein-dependent and G protein-independent pathways juniperpublishers.comguidetopharmacology.orgbiomolther.org. Elucidating these complex networks is essential for understanding the full spectrum of a ligand's effects and for developing functionally selective compounds.

Dissecting the Interplay between G Protein-Dependent and G Protein-Independent Pathways

The canonical signaling pathway for D2R involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and decreased cAMP levels pnas.orgguidetopharmacology.orgmdpi.com. However, it is now well-established that D2R also signals through G protein-independent pathways, most prominently via the recruitment of β-arrestins juniperpublishers.comguidetopharmacology.orgbiomolther.orgmdpi.com. β-arrestin recruitment can lead to receptor desensitization, internalization, and the activation of distinct signaling cascades, such as those involving ERK kinases biomolther.orgmdpi.com. Biased ligands like this compound are valuable tools for dissecting the roles of these divergent pathways pnas.orgjuniperpublishers.com. Studies comparing the effects of this compound with unbiased ligands or ligands biased towards G protein signaling can help delineate the specific contributions of β-arrestin-mediated pathways to cellular responses pnas.orgmdpi.com. Advanced techniques, including biosensors for monitoring downstream signaling events (e.g., cAMP levels, ERK phosphorylation) and approaches to selectively activate or inhibit specific pathways, are employed in these investigations pnas.orgmdpi.com.

Investigation of Allosteric Modulation and Receptor Heteromerization in D2R Function

D2R function can be further modulated by allosteric ligands and through the formation of receptor heteromers juniperpublishers.comnih.govnih.govresearchgate.net. Allosteric modulators bind to sites distinct from the orthosteric ligand-binding site and can alter the receptor's affinity, efficacy, or signaling bias nih.govresearchgate.netlongdom.orgresearchgate.net. Receptor heteromerization, the physical interaction between two or more distinct receptor protomers, can also lead to altered ligand binding properties, signaling profiles, and trafficking nih.govnih.gov. The D2R is known to form heteromers with other GPCRs, such as the adenosine (B11128) A2A receptor, which can result in complex allosteric interactions nih.gov. Investigating how this compound's binding and signaling are influenced by allosteric modulators or the formation of D2R heteromers is crucial for a complete understanding of its pharmacological profile nih.govnih.govresearchgate.net. Techniques such as BRET or FRET can be used to study receptor heteromerization in live cells, while functional assays in the presence of allosteric ligands can reveal modulatory effects nih.govnih.gov. Understanding these complex interactions can inform the development of novel therapeutic strategies targeting D2R.

Systems-Level Approaches to Map this compound-Induced Phosphorylation Events and Functional Consequences

Systems-level approaches, such as phosphoproteomics, are instrumental in providing a comprehensive overview of the intracellular signaling events triggered by receptor activation. These methods allow for the simultaneous quantification of thousands of phosphosites, making them well-suited for investigating the downstream effects of GPCRs and biased ligands. nih.govacs.org While specific phosphoproteomic studies detailing this compound-induced phosphorylation events were not found in the search results, research employing these techniques with other D2R ligands highlights their potential to map the functional consequences of biased signaling. Studies using phosphoproteomic analysis with different classes of D2R ligands have revealed insights into ligand-induced phosphorylation events and their impact on cellular processes. nih.govacs.org Given that this compound is a beta-arrestin-biased D2R ligand that is inactive at Gi-dependent signaling, applying phosphoproteomic approaches could reveal a distinct phosphorylation signature compared to unbiased or Gi-biased ligands. nih.gov Beta-arrestins are known to scaffold various signaling proteins, including ERK1/2 and AKT, which are involved in phosphorylation cascades. frontiersin.org Therefore, investigating this compound's effects at a systems level could elucidate how its selective activation of the beta-arrestin pathway influences the broader cellular phosphoproteome and ultimately impacts functional outcomes.

Translational Research Opportunities for Biased Ligands (Preclinical Focus)

The concept of biased agonism at GPCRs, including the D2 receptor, has opened new avenues for translational research, particularly in the preclinical phase of drug discovery. frontiersin.orgscienceopen.com By selectively modulating specific signaling pathways, biased ligands offer the potential for developing therapeutics with improved efficacy and reduced side effects compared to traditional, unbiased ligands. nih.govscienceopen.com

Advancing Rational Drug Discovery Strategies for D2R-Targeting Compounds

This compound, as a well-characterized beta-arrestin-biased D2R ligand, serves as a valuable example in the advancement of rational drug discovery strategies for D2R-targeting compounds. nih.govmedchemexpress.comacs.org Rational drug discovery aims to identify selective ligands by exploring chemical space and utilizing computational approaches to predict drug-like properties. frontiersin.org The discovery of biased ligands like this compound, often through diversity-oriented synthesis and extensive pharmacological profiling, underscores the importance of understanding structure-activity relationships (SAR) in the context of functional selectivity. nih.govacs.orgnih.gov The development of compounds with specific bias profiles, such as the beta-arrestin bias of this compound, provides opportunities to design drugs that selectively target pathways implicated in disease pathology while minimizing engagement of pathways associated with unwanted effects. frontiersin.org This approach is particularly relevant for complex receptors like D2R, involved in various physiological and pathophysiological processes. frontiersin.org

Leveraging this compound as a Chemical Probe for Fundamental Neurobiological Investigations

This compound is considered a valuable chemical probe for fundamental neurobiological investigations. nih.govbiocat.commedchemexpress.comacs.orgacs.org Chemical probes are essential tools for studying signal transduction and dissecting the roles of specific pathways in biological systems. acs.orgfrontiersin.org this compound's specific bias profile, being a partial agonist for D2R/beta-arrestin-2 interactions and an antagonist of Gi-regulated cAMP production, allows researchers to selectively activate the beta-arrestin pathway downstream of D2R while avoiding Gi-mediated signaling. nih.govbiocat.com This selectivity is crucial for understanding the distinct contributions of beta-arrestin and Gi pathways to various neurobiological processes regulated by D2R. Studies extending biased signaling investigations to primary neuronal cell systems further highlight the utility of such probes in more physiologically relevant contexts. nih.gov By using this compound, researchers can gain insights into the specific roles of beta-arrestin signaling in neuronal function, synaptic plasticity, and the pathophysiology of neurological disorders where D2R is implicated.

Future Challenges and Unexplored Avenues in Biased Ligand Research

Despite the progress in understanding and developing biased ligands like this compound, several challenges and unexplored avenues remain in biased ligand research.

Addressing Context-Dependent Signaling in Native Tissues versus Heterologous Systems

A significant challenge is fully understanding and addressing the context-dependent signaling of biased ligands in native tissues compared to heterologous expression systems. acs.orgfrontiersin.orgfrontiersin.org While some studies have shown that the biased signaling properties observed in heterologous systems can be recapitulated in native neurons, differences can exist due to the complexity of the cellular environment, including the presence of other signaling proteins, receptor interacting proteins, and the formation of receptor heteromers. nih.govfrontiersin.org For example, a ligand's signaling output can vary depending on the receptor's context, such as its interaction with other GPCRs or proteins. frontiersin.org Future research needs to focus on characterizing the activity of biased ligands like this compound in more complex and physiologically relevant models, such as primary neuronal cultures, brain slices, and in vivo systems, to ensure that findings from simplified heterologous systems are translatable. Electrophysiological measurements in neurons in brain slices represent one approach to characterize biased compounds in a more native environment. acs.org

Integration of Multi-Omics Data for a Holistic Understanding of this compound Action

Understanding the complete biological impact of a biased ligand like this compound necessitates moving beyond single-target or single-pathway analyses. azolifesciences.comnih.govresearchgate.netmdpi.commetwarebio.com Integrating multi-omics data can provide a holistic view of how this compound's specific modulation of D2R signaling cascades influences downstream molecular events across different biological layers. frontiersin.orgazolifesciences.comnih.govmetwarebio.com

Transcriptomics, the study of RNA transcripts, could reveal how this compound treatment affects gene expression patterns. Given this compound's bias towards β-arrestin signaling, transcriptomic data could highlight changes in the expression of genes regulated by β-arrestin-dependent pathways, potentially identifying novel transcriptional targets or regulatory networks influenced by this specific signaling route. researchgate.netunam.mx Studies involving other β-arrestin-biased ligands have utilized transcriptomic analysis to understand their distinct effects compared to unbiased ligands. researchgate.net

Proteomics focuses on the comprehensive study of proteins, including their abundance, modifications, and interactions. unc.edu Integrating proteomic data with transcriptomic data can help to understand the correlation between mRNA levels and protein expression in response to this compound. Furthermore, phosphoproteomics, a subset of proteomics, could be particularly insightful, as β-arrestin signaling is known to involve various phosphorylation events. unc.eduacs.org Analyzing changes in protein phosphorylation profiles upon this compound exposure could map the specific kinases and signaling nodes activated downstream of the β-arrestin-biased D2R. Studies on D2R signaling have employed phosphoproteomic analysis to investigate ligand-induced phosphorylation events. acs.org

Metabolomics involves the study of small molecules (metabolites) within a biological system. metaboanalyst.ca Changes in metabolic profiles can reflect the ultimate functional output of altered gene and protein activity. azolifesciences.commetwarebio.com Integrating metabolomic data with transcriptomic and proteomic data could help to connect this compound-induced changes in signaling pathways to alterations in cellular metabolism. This could reveal how biased D2R signaling impacts various cellular processes and potentially identify metabolic biomarkers associated with this compound activity. Metabolomics data processing and analysis tools are available for integration with other omics data. metaboanalyst.caacs.org

Integrating these diverse omics datasets requires sophisticated bioinformatics and computational approaches. frontiersin.orgazolifesciences.comnih.govmdpi.commetwarebio.comfrontiersin.orgresearchgate.netfrontiersin.org Methods such as network analysis, machine learning, and pathway enrichment analysis can be employed to identify key molecules, pathways, and regulatory networks that are differentially affected by this compound. frontiersin.orgazolifesciences.commdpi.commetwarebio.comfrontiersin.orgresearchgate.netfrontiersin.org This can lead to the development of integrated models that describe the complex interplay between genomic, transcriptomic, proteomic, and metabolomic changes in response to this compound, providing a more complete picture of its mechanism of action and potential therapeutic effects. frontiersin.orgazolifesciences.comnih.govmetwarebio.com

Identify the complete suite of genes and proteins whose expression or activity is modulated by this compound's β-arrestin-biased signaling.

Map the specific phosphorylation events and other post-translational modifications triggered by this compound.

Determine the downstream metabolic consequences of this compound activity.

Construct integrated molecular networks that illustrate the flow of information from receptor activation to cellular phenotype.

Identify potential multi-omics biomarkers of response or-non-response to this compound in relevant disease models.

Such integrated approaches hold the promise of uncovering the full complexity of this compound's effects, potentially revealing novel therapeutic targets or shedding light on its observed antipsychotic-like activity without certain motoric side effects seen with unbiased ligands. researchgate.netnih.govresearchgate.netbiorxiv.org

Table 1: Illustrative Potential Multi-Omics Findings (Hypothetical)

While specific data for this compound is not available, the table below illustrates the type of integrated findings that multi-omics analysis could yield based on its known β-arrestin bias.

Omics LayerPotential Finding (Hypothetical)Related Biological Process (Hypothetical)
TranscriptomicsUpregulation of genes involved in cell cycle regulation.Potential link to β-arrestin's role in cell proliferation.
ProteomicsIncreased phosphorylation of proteins in the ERK signaling pathway.Consistent with β-arrestin-mediated signal transduction.
MetabolomicsAlterations in phospholipid metabolism.Potential impact on membrane dynamics or signaling lipids.

Table 2: Key Proteins and Pathways Potentially Influenced by this compound (Based on D2R/β-arrestin Signaling - Hypothetical)

This table lists proteins and pathways known to be associated with D2R and β-arrestin signaling, which could be investigated in multi-omics studies of this compound.

Molecule/PathwayOmics RelevancePotential Role in this compound Action (Hypothetical)
β-arrestin-2Protein abundance, phosphorylation.Central mediator of biased signaling. biocat.comnordicbiosite.compatsnap.comresearchgate.netresearchgate.netresearchgate.net
ERK pathwayProtein abundance, phosphorylation (phosphoproteomics).Downstream signaling cascade activated by β-arrestin. acs.org
Akt/GSK-3Protein abundance, phosphorylation (phosphoproteomics).Involved in pathways relevant to antipsychotic activity. biorxiv.org
cAMPMetabolomics (indirectly via enzymes).Inhibited by this compound via G(i) pathway. biocat.comnordicbiosite.compatsnap.comresearchgate.netresearchgate.netacs.orgresearchgate.netacs.org

These tables are illustrative examples of the kind of data and findings that could emerge from multi-omics studies of this compound, providing a more complete picture of its biological effects.

Q & A

Q. What is the mechanistic basis of UNC0006's β-arrestin-biased agonism at D2 receptors, and how does this differ from canonical G-protein signaling pathways?

Methodological Answer: To investigate this, employ radioligand binding assays (e.g., competition assays with [³H]-spiperone) to quantify D2 receptor (D2R) affinity . Compare β-arrestin recruitment (e.g., using Tango or BRET assays) with Gαi-mediated cAMP inhibition (e.g., cAMP biosensor or HTRF assays) to dissect biased signaling. Statistical analysis via operational model fitting (e.g., ΔΔlog(τ/KA)) quantifies bias factors .

Q. How do in vitro functional assays for this compound translate to in vivo antipsychotic activity?

Methodological Answer: Design preclinical studies using rodent models (e.g., amphetamine-induced hyperlocomotion) to assess behavioral efficacy. Pair with ex vivo receptor occupancy studies (PET imaging or autoradiography) and correlate with in vitro EC₅₀/IC₅₀ values. Note species-specific differences in D2R isoforms and adjust dosing regimens accordingly .

Q. What are the critical parameters for ensuring reproducibility in this compound experiments?

Methodological Answer: Standardize assay conditions (e.g., cell line selection, passage number, and ligand stability in buffer). Use positive controls (e.g., aripiprazole for D2R partial agonism) and validate results across independent labs. Document batch-to-batch variability in compound synthesis via NMR and LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's high β-arrestin recruitment efficacy and its partial agonism in functional assays?

Methodological Answer: Apply systems pharmacology approaches, such as kinetic modeling of receptor-arrestin complex formation vs. G-protein dissociation. Use truncated D2R mutants to isolate structural determinants of biased signaling. Cross-validate findings with cryo-EM or molecular dynamics simulations . Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Q. What experimental strategies distinguish this compound's off-target effects (e.g., 5-HT receptor interactions) from its primary D2R activity?

Methodological Answer: Conduct broad-spectrum receptor profiling (e.g., CEREP panel) to identify off-target binding. Use CRISPR-engineered cell lines (e.g., D2R-KO) to isolate secondary targets. For functional validation, apply selective antagonists (e.g., ketanserin for 5-HT2A) in combination studies .

Q. How does this compound's pharmacokinetic profile influence its efficacy in neuropsychiatric disease models?

Methodological Answer: Perform ADME studies (e.g., plasma protein binding, metabolic stability in hepatocytes) and correlate with brain penetration (e.g., Kp,uu via microdialysis). Use PBPK modeling to predict human dosing. Compare with analogs like UNC9994 to optimize CNS bioavailability .

Data Analysis & Interpretation

Q. What statistical frameworks are optimal for analyzing this compound's biased signaling data?

Methodological Answer: Apply the Black-Leff operational model to calculate transduction coefficients (log(τ/KA)). Use ANOVA with post-hoc corrections (e.g., Bonferroni) for multi-group comparisons. For dose-response curves, nonlinear regression (e.g., four-parameter logistic) ensures robustness .

Q. How should researchers address variability in this compound's cAMP inhibition across different cell types?

Methodological Answer: Quantify endogenous receptor expression (e.g., qPCR, flow cytometry) and normalize responses to receptor density. Use pathway-specific inhibitors (e.g., pertussis toxin for Gαi) to isolate contributions. Meta-analysis of published datasets identifies confounding factors (e.g., cell differentiation state) .

Ethical & Methodological Considerations

Q. What ethical guidelines apply to preclinical studies evaluating this compound's long-term safety?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize sample sizes. For translational relevance, prioritize models with face validity (e.g., NMDA receptor hypofunction models for schizophrenia) .

Q. How can researchers ensure their this compound studies address gaps in the antipsychotic drug development field?

Methodological Answer: Conduct systematic literature reviews (e.g., PRISMA framework) to map existing knowledge on D2R-biased ligands. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.